Acrylonitrile-2-d, also known as 2-propenenitrile-2-d, is a deuterated form of acrylonitrile, an organic compound with the molecular formula or . It is a colorless, volatile liquid characterized by a pungent odor reminiscent of garlic or onions. The molecular structure consists of a vinyl group () linked to a nitrile group (). This compound is notable for its reactivity and toxicity at low doses, making it an important monomer in the production of various plastics, particularly polyacrylonitrile, which is used in textiles and carbon fiber manufacturing .
Acrylonitrile-2-d itself does not have a specific biological mechanism of action. Its primary function lies in aiding research through its distinct NMR signature and the ability to track its movement in complex systems.
Acrylonitrile-2-d shares the same safety hazards as acrylonitrile itself. It is a flammable, toxic, and potentially carcinogenic compound. Standard safety protocols for handling hazardous chemicals should be strictly followed when working with Acrylonitrile-2-d.
Here are some specific safety points to consider:
Research indicates that acrylonitrile exhibits toxic effects in biological systems. It has been shown to be a potential carcinogen in animal studies, leading to concerns about its safety in industrial applications. The compound's toxicity is attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to cellular damage and mutagenesis
Acrylonitrile-2-d can be synthesized through several methods:
Acrylonitrile-2-d has several applications:
Studies have shown that acrylonitrile interacts with various nucleophiles and electrophiles. For instance, it can react with amines and alcohols through cyanoethylation processes. Additionally, theoretical investigations have explored its reactions with radicals and other reactive species, shedding light on potential pathways for prebiotic chemistry or extraterrestrial environments .
Acrylonitrile-2-d shares similarities with several compounds in terms of structure and reactivity. Here are some notable comparisons:
Compound | Structure | Key Characteristics |
---|---|---|
Acrylonitrile | Monomer for polyacrylonitrile; toxic at low doses. | |
Methacrylonitrile | Similar reactivity; used in polymer production. | |
Propionitrile | Hydrogenation product; less toxic than acrylonitrile. | |
Vinyl Cyanide | Similar structure; reactive in polymerization. |
Acrylonitrile-2-d stands out due to its unique isotopic labeling (deuterium), which allows for specific applications in research settings that require tracing or monitoring chemical pathways without altering the reaction dynamics significantly .
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard